2-(4-(Trifluoromethoxy)phenoxy)acetic acid

Descripción

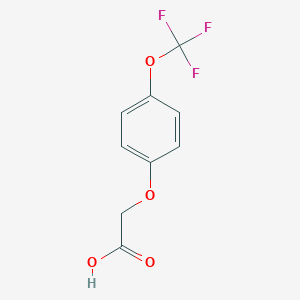

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-6(2-4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSBEEUEIRDHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351323 | |

| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72220-50-9 | |

| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72220-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Trifluoromethoxy Phenoxy Acetic Acid

Established Synthetic Pathways to 2-(4-(Trifluoromethoxy)phenoxy)acetic Acid

The most common and established method for synthesizing this compound and its analogs is based on the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.orgwikipedia.orgyoutube.com This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis is typically a two-step process. The first step is the formation of the ether linkage, and the second is the hydrolysis of an ester to yield the final carboxylic acid.

Ether Formation : The process begins with the reaction of 4-(trifluoromethoxy)phenol (B149201) with an alkyl haloacetate, such as ethyl bromoacetate (B1195939) or sodium chloroacetate (B1199739). wikipedia.orgchemicalbook.com The phenol (B47542) is first deprotonated by a base to form the more nucleophilic sodium or potassium phenoxide. This phenoxide then attacks the electrophilic carbon of the alkyl haloacetate, displacing the halide and forming the corresponding ester, ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate.

Ester Hydrolysis : The resulting ester is then saponified, typically through alkaline hydrolysis using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. chemicalbook.com Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to precipitate the final product, this compound. chemicalbook.com

Reaction optimization focuses on the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) can be used to fully deprotonate the phenol, while weaker bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetone. masterorganicchemistry.comedubirdie.com The temperature is typically elevated to ensure a reasonable reaction rate.

Table 1: Typical Reaction Parameters for the Synthesis of Phenoxyacetic Acids via Williamson Ether Synthesis

| Step | Reactants | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Ether Formation | Phenol + Alkyl Haloacetate (e.g., Ethyl Bromoacetate) | K₂CO₃, NaOH, NaH | Acetone, DMF, Ethanol | Reflux, 50-100°C, 2-12 hours |

| Ester Hydrolysis | Phenoxyacetate Ester | NaOH, KOH | Water/Ethanol mixture | Room Temperature to 60°C, 1-3 hours |

| Acidification | Sodium Phenoxyacetate Salt | HCl, H₂SO₄ | Water | Cooling in ice bath, adjust pH to ~2 |

The efficiency and viability of the synthesis heavily depend on the availability and reactivity of the precursor compounds.

4-(Trifluoromethoxy)phenol : This is the key starting material that provides the trifluoromethoxyphenyl moiety. chemicalbook.com It is a commercially available reagent. Its synthesis can be achieved from 4-(trifluoromethoxy)aniline (B150132) via diazotization followed by decomposition of the diazonium salt in boiling aqueous acid. google.com The acidity of the phenolic proton (pKa ≈ 9.3) is crucial for its facile deprotonation under basic conditions to form the reactive phenoxide nucleophile. chemicalbook.com

α-Haloacetic Acid Esters : Reagents like ethyl chloroacetate, ethyl bromoacetate, or sodium chloroacetate serve as the two-carbon electrophilic component. wikipedia.orgchemicalbook.com Bromoacetates are generally more reactive than chloroacetates in Sₙ2 reactions, which can lead to faster reaction times or milder conditions, but they are also more expensive. The choice of ester (e.g., methyl, ethyl) typically has a minor impact on the ether formation step but is relevant for the subsequent hydrolysis.

Innovations in Synthetic Chemistry for Fluorinated Phenoxyacetic Acid Scaffolds

While the Williamson ether synthesis is robust, research continues to focus on developing more efficient, catalytic, and environmentally friendly methods for constructing the core aryl ether bond.

Modern cross-coupling reactions have emerged as powerful alternatives to the classical Williamson synthesis for forming C-O bonds. These methods often offer milder conditions and broader substrate scope.

Palladium-Catalyzed Synthesis : Buchwald, Hartwig, and others have developed palladium-catalyzed C-O cross-coupling reactions. These systems typically use a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with alcohols. rsc.orggoogle.com This approach could potentially be applied to synthesize the target compound by coupling 4-(trifluoromethoxy)bromobenzene with an ester of glycolic acid.

Copper-Catalyzed Synthesis (Ullmann Condensation) : The Ullmann reaction, which involves the copper-catalyzed coupling of an aryl halide with an alcohol, is a classic method for aryl ether synthesis. Modern improvements utilize ligands such as N,N-dimethylglycine or specific oxalamides to facilitate the reaction at lower temperatures and with a wider range of substrates, including aryl iodides, bromides, and even chlorides. organic-chemistry.org

Table 2: Comparison of Aryl Ether Synthesis Methods

| Method | Typical Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Synthesis | Strong Base (e.g., NaH, K₂CO₃) | Well-established, inexpensive reagents | Requires stoichiometric base, can have harsh conditions |

| Ullmann Condensation | Copper Salt (e.g., CuI) + Ligand | Good for electron-deficient aryl halides | Often requires high temperatures, ligand can be expensive |

| Buchwald-Hartwig Amination | Palladium Catalyst + Phosphine Ligand | Mild conditions, high functional group tolerance | Catalyst/ligand cost, sensitivity to air/moisture |

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of phenoxyacetic acids, this includes using safer solvents, reducing waste, and improving energy efficiency. jetir.org

Solvent Selection : Traditional syntheses often use polar aprotic solvents like DMF, which have associated health risks. Green chemistry approaches advocate for the use of more benign solvents such as water, ethanol, or even solvent-free conditions. jetir.orggoogle.com The synthesis of phenoxyacetic acid itself has been demonstrated in hot water. wikipedia.org

Catalysis : Shifting from stoichiometric reagents (like strong bases in the Williamson synthesis) to catalytic systems improves atom economy and reduces waste. The catalytic methods described in section 2.2.1 are inherently "greener" in this respect.

Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for many organic transformations, including ether synthesis and ester hydrolysis. rsc.org This technology offers a more energy-efficient alternative to conventional heating under reflux. jetir.org

Derivatization and Functionalization Strategies of this compound

The primary site for derivatization of this compound is the carboxylic acid functional group. This allows for the synthesis of a variety of related compounds, primarily esters and amides, which are common motifs in pharmacologically active molecules.

The carboxylic acid can be readily converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be treated with various nucleophiles.

Esterification : Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or conversion to the acyl chloride followed by reaction with an alcohol yields the corresponding ester. Phenolic esters of phenoxyacetic acids have been synthesized by activating the carboxylic acid with phosphonitrilic chloride. jocpr.com

Amide Formation : Reaction of the acyl chloride with a primary or secondary amine is a standard method for forming amides. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling reagent (e.g., DCC, TBTU) provides a high-yield route to amides under mild conditions. An example is the synthesis of (2-(4-trifluoromethoxy-phenoxy)-acetylamino)-acetic acid ethyl ester, a derivative created through amide bond formation.

Table 3: Functionalization Reactions of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product Functional Group | Example Derivative Class |

|---|---|---|---|

| This compound | Alcohol (R'-OH), Acid Catalyst | Ester | Alkyl 2-(4-(trifluoromethoxy)phenoxy)acetates |

| This compound | SOCl₂ or (COCl)₂ | Acyl Chloride | 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride |

| Acyl Chloride intermediate | Amine (R'R''NH) | Amide | N-substituted 2-(4-(trifluoromethoxy)phenoxy)acetamides |

| This compound | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide | N-substituted 2-(4-(trifluoromethoxy)phenoxy)acetamides |

Strategic Modifications to the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters and amides. These transformations are fundamental in altering the compound's physicochemical properties and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. For instance, the esterification of related phenoxyacetic acids is well-documented. In a general sense, this reaction can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. A study on the esterification of 2-methyl-4-chlorophenoxyacetic acid with 2-ethylhexanol highlights a typical approach that can be applied to this compound. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. researchgate.net Solvent-free conditions using heterogeneous acid catalysts like Amberlyst-15 have also been shown to be effective for esterification, aligning with green chemistry principles. gcsu.edu

Amidation: The synthesis of amides from the carboxylic acid group is another crucial transformation, often leading to compounds with distinct biological profiles. Recent advances have focused on direct amidation methods that are efficient and operate under mild conditions. researchgate.net One such method employs a combination of an organocatalyst and a substoichiometric amount of an activating agent, such as trichlorotriazine (B8581814) (TCT), in environmentally benign solvents at room temperature. researchgate.net Another innovative approach involves the in-situ generation of an acyl fluoride (B91410) from the carboxylic acid using 2-pyridinesulfonyl fluoride, which then readily reacts with an amine to form the corresponding amide. rsc.org These methods provide broad applicability and are suitable for creating a wide array of amide derivatives. A recent 2024 study on other phenoxyacetic acid derivatives detailed the synthesis of hydrazone-bearing amides by reacting the acid with various hydrazides, demonstrating the utility of this functional group as a linker. nih.gov

Explorations into Structural Variations of the Phenyl Ring and its Substituents

Modifying the phenyl ring of this compound or synthesizing analogs with different substitution patterns is a key strategy for developing new chemical entities. The synthesis of such analogs typically involves multi-step sequences starting from appropriately substituted phenols or benzene (B151609) rings.

The foundational synthesis of the core structure often starts with 4-(trifluoromethoxy)phenol, which is then reacted with a two-carbon synthon, such as chloroacetic acid or ethyl bromoacetate, under basic conditions to form the ether linkage. nih.govnih.gov

Synthesis of Advanced Intermediates and Analogs for Specialized Applications

This compound serves as a valuable building block for constructing more complex molecules with specialized functions, particularly in agrochemicals and pharmaceuticals.

In the development of herbicidal agents, phenoxyacetic acids are common precursors. Patents reveal that derivatives are often synthesized by coupling the primary acid with other molecular fragments. google.com For example, (R)-{2-Methyl-4-[2-(4-trifluoromethoxy-phenoxymethyl)-butylsulfanyl]-phenoxy}-acetic acid is a more complex analog created for potential use as a hypolipemic drug. google.com Its synthesis involves linking the this compound scaffold to a substituted phenoxy-butylsulfanyl moiety, demonstrating the creation of advanced, multi-component molecular architectures. google.com

Similarly, in medicinal chemistry, this acid is a precursor for creating targeted therapeutic agents. The synthesis of selective COX-2 inhibitors has been achieved using substituted phenoxyacetic acids as the starting framework. nih.gov In one instance, a phenoxyacetic acid was converted to an aldehyde, which was then reacted with various hydrazides to produce a library of potential anti-inflammatory compounds. nih.gov This highlights how the initial acid can be elaborated through multiple synthetic steps to yield advanced drug candidates.

Advanced Structural Characterization and Computational Investigations

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for confirming the identity and defining the structural features of 2-(4-(Trifluoromethoxy)phenoxy)acetic acid. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

For ¹H NMR analysis, the protons on the aromatic ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ether linkage are expected to be in a different chemical environment than those ortho to the trifluoromethoxy group. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety would present as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the carboxylic acid group. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift, which can be temperature and solvent dependent. ucl.ac.uk

In ¹³C NMR spectroscopy, distinct signals would be expected for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would have the largest chemical shift. The carbon atoms of the benzene ring would show four distinct signals due to the substitution pattern. The trifluoromethoxy group (-OCF₃) would exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of the methylene carbon would be influenced by the adjacent oxygen atom. hmdb.cachemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 175.0 |

| Methylene (-CH₂-) | 4.6 - 4.8 (s) | 65.0 - 70.0 |

| Aromatic (C-H ortho to -OCH₂COOH) | 6.9 - 7.1 (d) | 115.0 - 117.0 |

| Aromatic (C-H ortho to -OCF₃) | 7.1 - 7.3 (d) | 121.0 - 123.0 |

| Aromatic (C-O of ether) | - | 153.0 - 155.0 |

| Aromatic (C-O of trifluoromethoxy) | - | 142.0 - 144.0 |

| Trifluoromethoxy (-CF₃) | - | ~120.0 (q) |

Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer, a common feature for such compounds in the solid state. nist.gov The C=O stretching vibration of the carbonyl group would likely appear as a strong, sharp peak around 1700-1730 cm⁻¹. The C-O-C stretching of the ether linkage would result in bands in the 1200-1250 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethoxy group are expected in the 1100-1200 cm⁻¹ range. nist.gov Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the aromatic ring would be expected to give a strong signal. The C-O-C and C-F stretching modes would also be Raman active. A detailed analysis of the Raman spectrum of related phenoxyacetic acids has shown the influence of substituents on the vibrational modes. nih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | IR |

| Carbonyl (C=O) | C=O Stretch | 1700-1730 | IR, Raman |

| Ether (-O-) | C-O-C Stretch | 1200-1250 | IR, Raman |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1100-1200 | IR, Raman |

| Aromatic Ring | C-H Stretch | >3000 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which serves as a definitive confirmation of its elemental composition. For this compound (C₉H₇F₃O₄), the exact mass can be calculated. While specific experimental HRMS data for this compound is not readily published, the methodology for its acquisition is well-established, often employing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. rsc.org The analysis of various phenoxyacetic acid herbicides and their transformation products in groundwater has been successfully achieved using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. nih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides a theoretical framework to investigate the structural and electronic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound and to calculate various electronic properties. researchgate.netnih.gov

These calculations can predict the distribution of electron density, which is visualized through the Molecular Electrostatic Potential (MEP) map, indicating the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Furthermore, DFT allows for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. utwente.nlrsc.org For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.netbohrium.com

The conformational flexibility of the phenoxyacetic acid scaffold is well-documented, with the molecule adopting different conformations depending on its environment. researchgate.net MD simulations can model the dynamic behavior of the ether linkage and the carboxylic acid group, providing insights into the preferred spatial arrangement of these functional groups. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. mdpi.commdpi.com By simulating the molecule in a solvent, such as water, it is possible to study the influence of the solvent on its conformation and to analyze the formation of intermolecular hydrogen bonds. nih.gov

Crystallographic Studies and Solid-State Characterization of this compound Derivatives

In the solid state, carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers via strong O—H···O interactions between the carboxyl groups of two adjacent molecules. mdpi.com This R²₂(8) graph-set motif is a highly predictable and stable feature in the crystal structures of phenoxyacetic acids. It is therefore highly probable that this compound would also crystallize in this dimeric form.

The trifluoromethoxy group would play a distinct role in the solid-state architecture. The fluorine atoms are capable of participating in weak C—H···F hydrogen bonds, which could provide additional stability to the crystal lattice. Furthermore, the non-planar conformation often adopted by the -OCF₃ group relative to the phenyl ring can influence the stacking of aromatic systems. nih.gov

Table 2: Anticipated Crystallographic Data and Intermolecular Interactions for this compound Based on Analogues

| Parameter | Expected Feature | Basis from Analogues (e.g., chloro- and fluoro-substituted phenoxyacetic acids) |

| Crystal System | Monoclinic or Orthorhombic | These are common systems for phenoxyacetic acid derivatives. mdpi.comnih.gov |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c) | Consistent with the formation of centrosymmetric hydrogen-bonded dimers. mdpi.com |

| Primary Supramolecular Motif | Carboxylic Acid Dimer (R²₂(8) motif) | This is the most prominent and stabilizing interaction in the crystal structures of nearly all free phenoxyacetic acids. mdpi.comresearchgate.net |

| Key Intermolecular Interactions | O—H···O (strong) | The primary hydrogen bond forming the dimer. |

| C—H···O | Interactions between aromatic or methylene C-H donors and carboxyl or ether oxygen acceptors. | |

| C—H···F | Weak hydrogen bonds involving the fluorine atoms of the -OCF₃ group. | |

| π–π Stacking | Potential interactions between adjacent phenyl rings, influenced by the substituent. | |

| Molecular Conformation | Flexible Side Chain | The C-O-C-C torsion angles will adopt a low-energy conformation, likely either synclinal or antiperiplanar, to facilitate efficient crystal packing. researchgate.net |

Biological and Pharmacological Research Endeavors

In Vitro Pharmacological Profiling and Target Identification

The in vitro assessment of a compound's pharmacological properties is a critical first step in understanding its potential therapeutic applications. This involves a series of assays to determine its effects on specific enzymes, its ability to bind to cellular receptors, and the underlying molecular pathways it influences.

Enzyme Inhibition and Activation Assays

While direct enzymatic assay data for 2-(4-(trifluoromethoxy)phenoxy)acetic acid is limited, studies on related phenoxyacetic acid derivatives suggest potential interactions with various enzymes. For instance, some chlorinated analogs of phenoxyacetic acid have been investigated for their effects on enzymes like acetylcholinesterase (AChE) and bovine testicular hyaluronidase (B3051955) (BTH). nih.govcabidigitallibrary.org In vitro enzymatic inhibition assays are a valuable tool for screening the neurotoxic potential of compounds by assessing their ability to inhibit key enzymes. mdpi.com

For example, studies on 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it can inhibit AChE activity. mdpi.com Another study demonstrated the inhibitory effects of a 2,4-D salt on purified BTH, with a determined IC50 value of 0.4276 mM. cabidigitallibrary.org The presence of a trifluoromethyl group, as seen in other compounds, can also influence enzyme inhibitory activity, particularly in the context of transition state analog inhibitors. nih.gov Given these precedents, this compound could be a candidate for screening against a panel of enzymes, including but not limited to:

Acetylcholinesterase (AChE): To assess potential neurotoxic or neuroprotective effects.

Butyrylcholinesterase (BChE): To further characterize its selectivity for cholinesterases. mdpi.com

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): As some phenoxyacetic acid derivatives have shown anti-inflammatory properties by inhibiting these enzymes.

Hyaluronidases: To explore potential roles in modulating the extracellular matrix. cabidigitallibrary.org

A hypothetical data table for such screening is presented below:

| Enzyme Target | Assay Type | Potential Effect of this compound |

| Acetylcholinesterase (AChE) | Inhibition Assay | Potential for inhibition |

| Butyrylcholinesterase (BChE) | Inhibition Assay | Potential for inhibition |

| Cyclooxygenase-2 (COX-2) | Inhibition Assay | Potential for selective inhibition |

| Bovine Testicular Hyaluronidase (BTH) | Inhibition Assay | Potential for inhibition |

Receptor Binding and Agonist/Antagonist Characterization (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

A significant area of research for phenoxyacetic acid derivatives is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are a group of nuclear receptors that play crucial roles in regulating metabolism, inflammation, and cellular differentiation. youtube.com There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. youtube.com

Research has shown that certain phenoxyacetic acids can act as agonists for these receptors. For instance, a series of phenoxyacetic acids were identified as subtype-selective and potent partial agonists of human PPARδ. nih.gov Furthermore, a study on 3-acylindole-1-benzylcarboxylic acids, which included a compound with a trifluoromethoxy group, identified an agent that was a PPARγ modulator with balanced PPARα agonistic activity. figshare.com This suggests that the trifluoromethoxy moiety is compatible with binding to and activating PPARs.

The activation of PPARs can have significant therapeutic implications. PPARα agonists are known to regulate fatty acid catabolism and have anti-inflammatory effects, while PPARγ agonists are involved in glucose metabolism and adipocyte differentiation. youtube.com The combined activation of both PPARα and PPARγ has been explored as a therapeutic strategy for conditions like corneal inflammation and neovascularization. nih.gov

Given this context, this compound is a strong candidate for evaluation as a PPAR agonist. Receptor binding assays and functional assays would be necessary to determine its affinity and efficacy for each PPAR isoform.

A hypothetical data table summarizing potential PPAR activity is shown below:

| Receptor Target | Assay Type | Predicted Activity of this compound |

| PPARα | Receptor Binding Assay | Potential binding affinity |

| PPARα | Functional Agonist Assay | Potential for partial or full agonism |

| PPARγ | Receptor Binding Assay | Potential binding affinity |

| PPARγ | Functional Agonist Assay | Potential for partial or full agonism |

| PPARδ | Receptor Binding Assay | Potential binding affinity |

| PPARδ | Functional Agonist Assay | Potential for partial or full agonism |

Cellular Mechanism of Action Studies and Pathway Elucidation

Understanding the cellular mechanisms through which a compound exerts its effects is crucial. For phenoxyacetic acid derivatives, research has pointed to effects on cellular membranes and various signaling pathways. Some derivatives have been shown to induce hyperpolarization of striated muscle fiber membranes and restore the membrane potential of liver cells, suggesting a membrane-stabilizing and hepatoprotective effect. nih.gov

In the context of PPAR activation, the downstream effects would involve the regulation of target gene expression. For example, PPAR activation can epigenetically interact with other transcription factor pathways, such as NF-κB, leading to anti-inflammatory effects. youtube.com

Studies on related compounds also suggest potential impacts on cellular processes like myogenesis. For instance, 2,4-D was observed to potentially have a stimulatory effect on myoblasts in vitro. nih.gov To elucidate the specific cellular mechanisms of this compound, a series of in vitro studies would be required, including:

Gene expression analysis: To identify genes that are up- or down-regulated in response to treatment.

Western blotting: To examine the effects on protein expression and phosphorylation states of key signaling molecules.

Cell viability and proliferation assays: To determine the compound's impact on cell growth and survival.

Immunofluorescence staining: To visualize changes in cellular structures and protein localization.

In Vivo Biological Efficacy and Pharmacodynamic Assessments

Following in vitro characterization, the evaluation of a compound's biological efficacy in living organisms is the next logical step. This involves using established animal models of disease to assess its therapeutic potential and to identify biomarkers that can track its pharmacological effects.

Evaluation in Established Animal Models of Disease

Based on the potential PPAR agonist activity of this compound, it could be evaluated in animal models of metabolic diseases, inflammation, and other conditions where PPARs are implicated. For instance, the efficacy of a dual PPARα/γ agonist has been demonstrated in a rat alkali burn model of corneal inflammation and neovascularization. nih.gov

Furthermore, studies on related phenoxyacetic acids like 2,4-D have utilized various animal models, primarily rodents, to investigate their in vivo effects, including neurotoxicity and genotoxicity. nih.govresearchgate.netnih.govsemanticscholar.org These studies provide a framework for designing in vivo experiments for this compound. A physiologically-based pharmacokinetic (PBPK) model for 2-phenoxyethanol (B1175444) and its metabolite phenoxyacetic acid has been developed in rats and humans, which could be adapted for the trifluoromethoxy analog to aid in dose selection and extrapolation between species. nih.gov

Potential animal models for evaluating this compound could include:

Models of metabolic syndrome: Such as db/db mice or Zucker diabetic fatty rats to assess effects on glucose and lipid metabolism.

Models of inflammation: Including carrageenan-induced paw edema or collagen-induced arthritis to evaluate anti-inflammatory properties.

Models of neurodegenerative diseases: To investigate potential neuroprotective effects.

Models of ocular diseases: Such as the aforementioned corneal alkali burn model. nih.gov

Biomarker Discovery and Validation in Biological Systems

The identification and validation of biomarkers are essential for monitoring the in vivo effects of a drug candidate and for translating preclinical findings to clinical settings. In the context of this compound, biomarker discovery would focus on molecules and pathways modulated by its potential PPAR agonist activity.

For example, in vivo studies with PPAR agonists have monitored changes in serum lipid levels (e.g., triglycerides, HDL cholesterol) and markers of inflammation (e.g., cytokines like TNF-α and IL-6). youtube.com Flavone acetic acid, another compound with an acetic acid moiety, was shown to modulate tumor physiology, and these changes were monitored using in vivo nuclear magnetic resonance spectroscopy to assess tumor energy metabolism. nih.gov

For this compound, a biomarker discovery strategy could involve:

Proteomics and metabolomics analysis of plasma and tissue samples from treated animals to identify proteins and metabolites that are significantly altered.

Measurement of known downstream targets of PPARs, such as genes involved in fatty acid oxidation and glucose transport.

Assessment of inflammatory markers in circulation and in target tissues.

Histopathological analysis of tissues to identify cellular changes indicative of the compound's effect. semanticscholar.org

A hypothetical data table for potential biomarkers is provided below:

| Biomarker Category | Potential Biomarkers | Biological System |

| Metabolic | Serum triglycerides, HDL cholesterol, glucose, insulin | Blood/Plasma |

| Inflammatory | TNF-α, IL-1β, IL-6, C-reactive protein | Blood/Plasma, Tissue |

| Gene Expression | mRNA levels of PPAR target genes (e.g., CPT1, PDK4) | Target Tissues (e.g., liver, muscle) |

| Histopathological | Reduction in inflammatory cell infiltration, changes in tissue morphology | Target Tissues |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The trifluoromethoxy (-OCF3) group is a critical substituent in modern drug design, often introduced to enhance a compound's pharmacological properties. bohrium.com Its influence stems from a unique combination of electronic effects, metabolic stability, and lipophilicity.

The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent. researchgate.net This electronic pull can significantly alter the acidity of the carboxylic acid moiety in this compound, which in turn can affect its interaction with biological targets and its pharmacokinetic profile. Furthermore, the trifluoromethoxy group can participate in multipolar interactions with biological macromolecules, such as the carbonyl groups in proteins, potentially increasing binding affinity and, consequently, biological potency. nih.gov

One of the most significant advantages of the -OCF3 group is its high metabolic stability. bohrium.commdpi.com The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation by enzymes like cytochrome P450s. This stability can lead to an extended half-life of the drug in the body, a desirable characteristic for many therapeutic agents.

The trifluoromethoxy group also substantially increases the lipophilicity of a molecule. researchgate.netmdpi.com This property enhances the ability of the compound to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. By fine-tuning the lipophilicity, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net The steric bulk of the trifluoromethoxy group, larger than a methyl group, can also play a role in improving selectivity by favoring binding to specific receptor pockets while preventing interaction with others. mdpi.com

The phenoxyacetic acid moiety serves as the structural scaffold for this compound and is crucial for its molecular recognition by biological targets. This scaffold is found in various biologically active compounds, including herbicides and pharmaceuticals. nih.govnies.go.jp

The phenoxy group, an aromatic ring linked to an ether oxygen, can engage in various non-covalent interactions. The aromatic ring is capable of participating in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. It can also form hydrophobic interactions with nonpolar amino acid side chains.

The ether linkage and the carboxylic acid group are key sites for hydrogen bonding. The oxygen atom of the ether can act as a hydrogen bond acceptor, while the carboxylic acid group is a versatile hydrogen bond donor and acceptor. The acidic nature of the carboxylic acid means it is typically ionized at physiological pH, forming a carboxylate anion. This negative charge allows for strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) and arginine in a receptor's active site. The presence of this acidic moiety has been shown to be critical for the biological activity of many phenoxyacetic acid derivatives. nih.gov

Mechanistic Investigations into Biological Responses

Understanding the mechanism by which a compound elicits a biological response is fundamental to drug development. This involves studying its direct interactions with molecular targets and its behavior within a cellular context.

The interaction of a ligand like this compound with its biological target is governed by the principles of molecular recognition and thermodynamics. While specific binding data for this exact compound is not widely published, the likely interactions can be inferred from its structure. The binding process involves the formation of multiple non-covalent interactions between the ligand and the active site of the protein.

Key interactions would likely include:

Ionic Interactions: The carboxylate group of the acetic acid moiety can form strong salt bridges with positively charged amino acid residues.

Hydrogen Bonding: The carboxylate oxygens and the ether oxygen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the lipophilic trifluoromethoxy group can interact favorably with hydrophobic pockets in the binding site. researchgate.net

π-Interactions: The aromatic phenyl ring can engage in π-π stacking or cation-π interactions.

The thermodynamics of binding can be characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A spontaneous binding event is characterized by a negative ΔG. The enthalpic contribution (ΔH) reflects the energy change from forming and breaking bonds (like hydrogen bonds and van der Waals forces), while the entropic contribution (ΔS) relates to the change in the system's disorder, including the displacement of water molecules from the binding site (the hydrophobic effect). rsc.org Isothermal titration calorimetry (ITC) is a powerful technique used to measure these thermodynamic parameters directly, providing a complete thermodynamic profile of the binding interaction. For related compounds, structure-affinity relationship studies have been used to optimize binding by modifying functional groups to enhance these interactions. nih.gov

The site of action of a drug is dependent on its ability to reach and accumulate in specific cellular or subcellular compartments. The physicochemical properties of this compound, particularly its lipophilicity imparted by the trifluoromethoxy group, suggest it can readily cross cell membranes.

Techniques to study subcellular localization often involve tagging the molecule of interest, for example, with a fluorescent marker, and then using fluorescence microscopy to visualize its distribution within the cell. nih.gov For small molecules, radiolabeling or the use of fluorescent analogs can be employed. The localization of a compound can significantly influence its biological effect. For instance, a compound targeting a nuclear receptor must be able to enter the cell and then translocate into the nucleus.

In bacterial systems, studies on toxin-antitoxin systems have shown that the localization of a protein can be shifted from the cell poles to the mid-cell region by its binding partner, which can alter its toxicity. nih.gov While this is a protein-protein interaction example, it highlights the importance of subcellular positioning for biological activity. For a small molecule like this compound, its distribution would be influenced by factors such as pH gradients between cellular compartments (affecting the ionization state of the carboxylic acid) and its affinity for intracellular components like lipids and proteins. The ultimate biological response is a culmination of its systemic distribution, cellular uptake, and localization at its specific molecular target.

Applications in Specialized Scientific and Industrial Sectors

Advancements in Medicinal Chemistry and Drug Discovery

The exploration of 2-(4-(trifluoromethoxy)phenoxy)acetic acid and its derivatives is an active area of research in medicinal chemistry. The focus has been on leveraging its structure to develop novel therapeutic agents and to enhance the properties of existing drug candidates.

While the core structure of this compound presents a promising starting point for the synthesis of new bioactive molecules, extensive research specifically detailing its direct application in the development of antitubercular or antidiabetic agents is not widely available in the public domain. The general strategy in drug discovery involves modifying such foundational structures to synthesize a library of new chemical entities, which are then screened for various biological activities. However, specific data on derivatives of this compound exhibiting significant antitubercular or antidiabetic properties remains limited.

The trifluoromethoxy (-OCF3) group is a key feature of this compound and plays a crucial role in drug design. Its incorporation into a molecule can significantly enhance bioavailability and metabolic stability. The strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to metabolic degradation, which can prolong the half-life of a drug in the body.

The trifluoromethoxy group is highly lipophilic, a property that can improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability. Furthermore, this group can influence the conformation of a molecule, potentially leading to a more favorable interaction with its biological target. The unique electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, can also modulate the acidity or basicity of nearby functional groups, which can impact a drug's solubility and pharmacokinetic profile.

In the process of drug discovery, lead optimization involves modifying a promising compound (a "lead") to improve its efficacy, safety, and pharmacokinetic properties. The this compound structure can serve as a valuable building block in this process. Medicinal chemists can utilize the phenoxyacetic acid core to introduce various functional groups, while the trifluoromethoxy group provides a stable anchor with desirable physicochemical characteristics.

Utility in Agrochemical Research and Crop Science

The structural motifs present in this compound are also of interest in the development of new agrochemicals. Phenoxyacetic acids have a long history of use as herbicides, and the introduction of fluorine-containing groups can enhance their potency and spectrum of activity.

Phenoxyacetic acid derivatives are a well-known class of synthetic auxins, which are plant hormones that can act as herbicides at high concentrations. A patent for phenoxyacetic acid derivatives, including those with trifluoromethyl groups, highlights their effectiveness as herbicides, particularly against difficult-to-control weeds. While this patent does not specifically name this compound, it underscores the potential of related fluorinated compounds in this application. Research into the synthesis of various phenoxyacetic acid esters has also demonstrated their potential as phytotoxic agents, suggesting that derivatives of this compound could be investigated for similar properties. However, specific studies on the direct use of this compound as a herbicide precursor or plant growth regulator are not extensively documented in publicly accessible literature.

The investigation of this compound for fungicidal and insecticidal properties is a plausible area of research, given that the introduction of fluorine atoms into organic molecules has often led to the discovery of potent agrochemicals. The trifluoromethoxy group can enhance the lipophilicity of the compound, which may facilitate its penetration into fungal cells or insect cuticles. However, at present, there is a lack of specific published research detailing the evaluation of this compound for these particular applications. Further screening and derivatization would be necessary to explore its potential in these areas.

Contributions to Materials Science and Engineering

Role as Intermediates in Advanced Polymer Synthesis

The structure of this compound makes it a promising candidate as a monomer or a modifying agent in the synthesis of advanced polymers such as polyesters and polyamides. The carboxylic acid group provides a reactive site for polymerization reactions. For instance, it can undergo polycondensation with diamines to form polyamides or with diols to form polyesters.

Phenoxy resins, which are based on similar building blocks like bisphenol A and epichlorohydrin, are known for their use as performance-enhancing additives in various systems. mdpi.comntu.edu.tw They are noted for improving adhesion, flexibility, and chemical resistance in coatings and composites. ntu.edu.tw By analogy, incorporating the this compound moiety into a polymer backbone could introduce these desirable phenoxy-related characteristics.

Furthermore, the synthesis of novel polyamides and polyimides often involves the use of custom-designed diamine or dicarboxylic acid monomers to achieve specific properties. mdpi.com For example, new aromatic polyamides have been synthesized from diamine monomers with various aromatic dicarboxylic acids to create materials with high thermal stability and specific electrochemical properties. mdpi.com Similarly, this compound could be utilized as a dicarboxylic acid precursor (after conversion to a more reactive form like a diacid chloride) or modified to create a diamine monomer, thereby enabling the synthesis of new high-performance polymers. The synthesis of polyesters from various diacids and diols is a well-established method for creating materials with a wide range of properties, and the inclusion of a monomer like this compound would be a viable route to new polyester-based materials. google.comgoogleapis.commdpi.com

The table below illustrates potential polymer structures that could be synthesized using derivatives of this compound.

| Polymer Type | Co-monomer | Potential Polymer Structure Snippet |

| Polyamide | H₂N-Ar-NH₂ (Aromatic Diamine) | ...-CO-C₆H₄-O-C₆H₄(OCF₃)-CO-NH-Ar-NH-... |

| Polyester | HO-R-OH (Diol) | ...-CO-C₆H₄-O-C₆H₄(OCF₃)-CO-O-R-O-... |

Note: The table presents hypothetical polymer structures for illustrative purposes.

Development of Functional Materials with Tunable Properties

The trifluoromethoxy (-OCF₃) group is a key functional component that is expected to impart a range of desirable properties to any polymer into which it is incorporated. Fluorinated polymers are well-known for their unique characteristics, which include high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity), and excellent electrical insulating properties. nih.gov

The introduction of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups into polymers like poly(aryl ether ketones) has been shown to improve their dielectric properties, making them suitable for high-frequency applications in 5G technology. researchgate.net These fluorine-containing groups can increase the free volume within the polymer matrix and lower the polarizability, which in turn reduces the dielectric constant and dielectric loss. researchgate.net Research on polyimide films containing trifluoromethoxy groups has demonstrated that these materials exhibit remarkable thermal stability, outstanding mechanical properties, and ultralow moisture absorption.

By incorporating this compound into a polymer, it would be possible to tune the material's properties. For example, the concentration of the trifluoromethoxy group along the polymer chain could be varied to control the degree of hydrophobicity, thermal stability, and the dielectric constant of the final material. Such tunable properties are highly sought after for applications in microelectronics, flexible circuitry, and advanced coatings.

The following table summarizes the expected influence of the trifluoromethoxy group on polymer properties, based on findings from related fluorinated polymers.

| Property | Expected Influence of Trifluoromethoxy Group | Rationale |

| Thermal Stability | Increased | The high strength of the C-F bond contributes to overall thermal resistance. nih.gov |

| Dielectric Constant | Decreased | The low polarizability of the -OCF₃ group reduces the dielectric constant. researchgate.net |

| Moisture Absorption | Decreased | Fluorinated groups are hydrophobic, leading to lower water uptake. |

| Solubility | Potentially Improved | The presence of bulky, fluorinated side groups can disrupt polymer chain packing, increasing solubility in organic solvents. researchgate.net |

| Chemical Resistance | Increased | The inertness of the C-F bonds enhances resistance to chemical attack. nih.gov |

Environmental Impact and Mechanistic Toxicology Research

Environmental Fate and Persistence Studies of Phenoxyacetic Acid Derivatives

Phenoxyacetic acids are a class of organic compounds that have been widely used in various applications. nih.gov Understanding their behavior and longevity in the environment is crucial for predicting their potential impact.

Microbial Degradation Pathways in Soil and Aquatic Environments

The biodegradation of phenoxyacetic acid derivatives in soil and water is a key process governing their environmental persistence. Indigenous microbial populations are often capable of breaking down these aromatic compounds. frontiersin.org For instance, the degradation of phenoxyacetic acid (PAA), the parent compound of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), can be significantly enhanced by specific bacterial strains. nih.govoup.com

Research has shown that while native soil microbiota can effectively degrade compounds like 2,4-D, they may be less effective against unsubstituted PAA. nih.gov However, the introduction of genetically engineered microorganisms, such as Pseudomonas putida PP0301(pR0103), which constitutively expresses enzymes for 2,4-D degradation, can lead to the mineralization of PAA in soil within days. nih.gov This process not only removes the compound but also alleviates its phytotoxicity. nih.gov

The primary mechanism of microbial degradation often involves the cleavage of the ether linkage, a process catalyzed by enzymes like the α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene. oup.comwikipedia.org This initial step typically yields a phenol (B47542) derivative and an acetic acid moiety. wikipedia.org For example, the degradation of MCPA (4-chloro-2-methylphenoxyacetic acid) primarily produces 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org The efficiency of this degradation is influenced by environmental factors such as temperature and pH, with optimal conditions generally falling between 30-40°C and a neutral to slightly alkaline pH. prakritimitrango.com

The rate of biodegradation can be influenced by the concentration of the compound and the adaptation of the microbial community. nih.govfrontiersin.org Some bacteria are adapted to metabolize low concentrations of these substances, which is relevant to their degradation in natural aquatic environments where concentrations are typically low. nih.gov The table below summarizes the degradation efficiency of various bacterial strains on different phenoxyacetic herbicides.

| Bacterial Strain | Herbicide | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (days) |

| Achromobacter sp. LZ35 | 2,4-D | 100 | >75 | 12 |

| Achromobacter sp. LZ35 | MCPA | 50 | 90 | 12 |

| Unspecified Strain | 2,4-D | 300-700 | >99 | Not Specified |

| Unspecified Strain | MCPA | 300-700 | >99 | Not Specified |

Photodegradation Kinetics and Mechanisms under Environmental Conditions

Photodegradation is another significant pathway for the transformation of phenoxyacetic acid derivatives in the environment. This process can occur through direct photolysis, where the molecule absorbs light and undergoes bond cleavage, or indirect photolysis, which involves reactions with photochemically generated species like hydroxyl radicals. mdpi.com

Studies on 2,4-D have shown that its photodegradation in water can lead to the formation of various photoproducts, including 2-chloro- and 4-chlorophenoxyacetic acid, and 2,4-dichlorophenol. researchgate.net The rate of this degradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO2). researchgate.net For example, in the presence of UV-irradiated TiO2 dispersions, complex agrochemicals can be mineralized to CO2 almost quantitatively within a few hours. researchgate.net

The half-life of these compounds under photolytic conditions varies depending on the specific derivative and the environmental matrix. For 2,4-D ethyl ester on a glass surface under UV light, the half-life was reported to be approximately 23.6 minutes, while on soil surfaces, it ranged from about 40 to 160 minutes. researchgate.net Similarly, the photo-Fenton-like degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in aqueous solutions showed a half-life as short as 99-182 minutes. nih.gov

The proposed mechanism for the photochemical degradation of MCPA involves oxidation by hydroxyl radicals or positive electron holes. wikipedia.org Both pathways can lead to the cleavage of the ether bond, ultimately forming the main intermediate, MCP. wikipedia.org

Mobility and Distribution in Diverse Environmental Compartments (e.g., soil leaching, aquatic transport)

The mobility of phenoxyacetic acid derivatives in the environment is largely dictated by their solubility in water and their interaction with soil particles. nih.gov Generally, these compounds are highly soluble in water and are weakly adsorbed by most agricultural soils and sediments. nih.govnih.gov This weak interaction contributes to their high mobility, creating a potential for them to leach into groundwater and be transported to surface waters. nih.govnih.gov

The adsorption of these acidic herbicides to soil is influenced by soil pH; they tend to be more effectively adsorbed in acidic soils where more of the compound exists in its molecular form. nih.gov The mobility is also inversely related to the cation exchange capacity and organic matter content of the soil. researchgate.net

Ecotoxicological Assessments on Non-Target Organisms

The introduction of synthetic compounds into the environment necessitates a thorough evaluation of their potential effects on organisms that are not the intended targets.

Impact on Aquatic Ecosystems and Organisms (e.g., fish, invertebrates)

Phenoxyacetic acid derivatives can exhibit varying levels of toxicity to aquatic life. wikipedia.org The ecotoxicological effects depend on the specific compound, its concentration, and the organism being exposed. nih.govbiointerfaceresearch.com Acute toxicity tests, which typically measure the concentration causing 50% mortality (LC50) over a short period (e.g., 96 hours), are commonly used to assess these effects. usgs.gov

For example, the 96-hour LC50 for 2-methyl-4-chlorophenoxyacetic acid (MCPA) in rainbow trout has been reported to be 23 mg/L, while for bluegill, it is 24 mg/L. usgs.gov The metabolite of MCPA, 4-chloro-2-methylphenol (MCP), is considered very toxic to aquatic organisms. wikipedia.org However, the environmental concentrations of both MCPA and MCP are often lower than the predicted no-effect levels. wikipedia.org

Phenol, a degradation product of some phenoxyacetic acids, is known to be lethal to fish at concentrations as low as 5 mg/L. researchgate.net Sublethal concentrations can interfere with enzyme activities and cause other physiological changes in fish. researchgate.net

The following table presents acute toxicity data for selected phenoxyacetic herbicides on various aquatic organisms.

| Chemical | Species | Exposure Time (h) | Test Type | Concentration (mg/L) |

| MCPA | Rainbow trout (Oncorhynchus mykiss) | 96 | LC50 | 23 |

| MCPA | Bluegill (Lepomis macrochirus) | 96 | LC50 | 24 |

| 2,4-D | Rainbow trout (Oncorhynchus mykiss) | 96 | LC50 | 51 |

| 2,4-D | Bluegill (Lepomis macrochirus) | 96 | LC50 | >100 |

| 2,4-D | Water flea (Daphnia magna) | 48 | EC50 | 0.16 |

It is important to note that even at sublethal concentrations, these compounds can induce stress responses and other adverse effects in aquatic organisms. researchgate.net

Effects on Terrestrial Flora and Fauna

The impact of phenoxyacetic acid herbicides extends to terrestrial ecosystems. While these herbicides are designed to target broad-leaf weeds, they can also affect non-target plants. researchgate.net This can lead to changes in plant community structure and a reduction in biodiversity. researchgate.netpan-europe.info Such alterations in vegetation can, in turn, affect the availability of food and habitat for wildlife. pan-europe.infopublications.gc.ca

Direct toxic effects on terrestrial fauna are also a concern. Although vertebrate wildlife are generally unlikely to be exposed to acutely toxic levels of most herbicides, sublethal effects can occur. publications.gc.ca Herbicides can interfere with various physiological processes in animals. researchgate.net For example, 2,4-D has been shown to cause low growth rates and reproductive problems in non-target species. researchgate.net Studies have also linked exposure to certain phenoxyacetic acids with cytotoxic and genotoxic effects. researchgate.netnih.gov

The indirect effects on fauna, resulting from habitat and food source alteration, are often more significant than direct toxicity. pan-europe.infopublications.gc.ca The simplification of habitat and reduction in plant diversity can lead to population declines in various animal species, including insects, birds, and mammals. pan-europe.infopublications.gc.ca

Bioaccumulation and Biomagnification Potential within Ecological Food Chains

Bioaccumulation is the process where a substance is absorbed by an organism at a rate faster than it can be eliminated, leading to a buildup in the organism's tissues. nih.gov This potential is often linked to two key chemical properties: persistence in the environment and lipophilicity (the tendency to dissolve in fats). Substances that are resistant to degradation and are highly lipophilic are more likely to be stored in the fatty tissues of organisms. researchgate.net Biomagnification is the subsequent increase in the concentration of these substances at successively higher levels in a food chain. researchgate.net24d.info

The structure of 2-(4-(Trifluoromethoxy)phenoxy)acetic acid can be analyzed in two parts: the phenoxyacetic acid backbone and the trifluoromethoxy (–OCF3) functional group.

Phenoxyacetic Acid Backbone: Herbicides in the phenoxyacetic acid class are generally characterized by low to medium hydrophobicity and are often formulated as water-soluble salts or esters. orst.edu They are susceptible to microbial degradation in soil and water, which can limit their persistence. orst.edu These characteristics generally suggest a lower potential for bioaccumulation compared to highly persistent and lipophilic compounds. orst.edu

Trifluoromethoxy Group (–OCF3): The inclusion of fluorine atoms in an organic molecule can significantly alter its environmental fate. The carbon-fluorine bond is exceptionally strong, which can increase a compound's resistance to degradation and thus enhance its environmental persistence. researchgate.net The trifluoromethoxy group is known to be highly lipophilic, a property that can increase a molecule's ability to cross cell membranes and accumulate in fatty tissues. nih.govnih.gov The incorporation of this group is a strategy used in drug design to enhance a compound's lipophilicity and metabolic stability. nih.gov

Mechanistic Toxicology of Phenoxyacetic Acid Compounds

The toxicological properties of phenoxyacetic acid compounds have been extensively studied, with a significant body of research focusing on widely used herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). These studies provide a framework for understanding the potential mechanisms of toxicity for the entire class of compounds.

Cellular and Molecular Mechanisms of Toxicity (e.g., oxidative stress, DNA damage)

A primary mechanism implicated in the toxicity of phenoxyacetic acid herbicides is the induction of oxidative stress. researchgate.netresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—chemically reactive molecules containing oxygen—and a biological system's ability to detoxify these reactive intermediates. nih.gov

Exposure to compounds like 2,4-D has been shown to increase the production of ROS within cells. researchgate.netnih.gov This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of critical cellular components. researchgate.net A key consequence of this is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to membrane damage and disruption of normal cell function. pjoes.com The generation of oxidative stress is considered a significant factor in the herbicidal activity of 2,4-D and is also linked to its toxicity in non-target organisms. researchgate.net

The damage caused by oxidative stress can extend to the genetic material of the cell. The increase in free radical levels can lead to DNA damage, which, if not properly repaired, can result in mutations or trigger programmed cell death (apoptosis). pjoes.com It is suggested that 2,4-D can induce apoptosis through mechanisms involving the disruption of mitochondrial membrane potential and the activation of caspases, which are enzymes central to the apoptotic process. pjoes.com

Genotoxicity and Mutagenicity Evaluations in Experimental Systems

The genotoxic potential of phenoxyacetic acid compounds, particularly 2,4-D, has been the subject of considerable scientific investigation, yielding a complex and sometimes contradictory body of evidence. nih.govresearchgate.net Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations or chromosomal alterations.

Several studies have demonstrated that 2,4-D can exert genotoxic effects in various experimental systems. Research has shown that 2,4-D can induce DNA damage, such as strand breaks, in both in vitro and in vivo models. nih.govresearchgate.net For instance, studies in mice have reported that 2,4-D administration can lead to a statistically significant induction of chromosomal damage, including breaks, deletions, and exchanges in bone marrow cells. nih.gov The comet assay, a method for detecting DNA strand breaks, has also shown positive results for 2,4-D and other phenoxy herbicides in different cell types. nih.govnih.gov

Conversely, numerous regulatory evaluations have concluded that 2,4-D is unlikely to pose a genotoxic risk to humans. 24d.infonih.gov The International Agency for Research on Cancer (IARC) has classified the family of chlorophenoxy herbicides as "possibly carcinogenic to humans" (Group 2B), but this is often based on epidemiological evidence rather than conclusive proof of a genotoxic mechanism. orst.edu The genotoxic and mutagenic effects of some substituted phenoxyacetic acids appear to be related to the presence and position of chlorine atoms on the benzene (B151609) ring. nih.gov The conflicting results across different studies highlight the complexity of genotoxicity assessment, which can be influenced by the specific compound, dose, test system, and metabolic factors. nih.govresearchgate.net

| Compound | Test System | Endpoint | Result | Citation |

|---|---|---|---|---|

| 2,4-D | Mouse (in vivo) | Chromosomal Aberrations | Positive | nih.gov |

| 2,4-D | Rodents (in vivo) | Comet Assay (DNA Damage) | Positive | nih.gov |

| 2,4-D | Rodents (in vivo) | Micronucleus Test | Positive (Chronic Exposure) | nih.gov |

| 2,4-D | Zebrafish Larvae (in vivo) | Comet Assay (DNA Damage) | Positive | researchgate.net |

| Diclofop-methyl | Human Lymphocytes (in vitro) | Chromosomal Aberrations | Positive | nih.gov |

| Dicamba | Human Lymphocytes (in vitro) | Sister Chromatid Exchange | Positive | nih.gov |

| 2,4-D | Regulatory Agency Reviews | Overall Genotoxicity Potential | Unlikely/Unclassifiable | 24d.infonih.gov |

Investigations into Reproductive and Developmental Toxicology

The potential for phenoxyacetic acid compounds to interfere with reproduction and development has been assessed in numerous animal studies, primarily using rat and rabbit models.

Developmental Toxicology: Developmental toxicology studies investigate adverse effects on the developing organism that may result from exposure before conception, during prenatal development, or postnatally. For phenoxyacetic acids, a consistent finding across studies in both rats and rabbits is that adverse fetal effects, such as decreased fetal body weight or an increase in skeletal variations, are typically observed only at dose levels that also produce clear signs of toxicity in the pregnant mother (maternal toxicity). nih.govoup.comcdc.gov This suggests that the developing fetus is not uniquely sensitive to these compounds. nih.govoup.com Importantly, comprehensive developmental toxicity studies on 2,4-D and its various forms have not found evidence of teratogenicity (the ability to cause birth defects). 24d.infooup.com

The potential for phenoxyacetic acids to act as endocrine disruptors has also been evaluated. A battery of in vitro screening assays conducted to meet the requirements of the U.S. Environmental Protection Agency’s Endocrine Disruptor Screening Program found that 2,4-D does not have the potential to interact with estrogen or androgen pathways, nor does it interfere with steroidogenesis (hormone production). nih.gov In contrast, another in vitro study that screened several pesticides found that MCPA exhibited antiestrogenic and antiandrogenic activity. researchgate.nethw.ac.uk

Future Research Trajectories and Unaddressed Challenges

Exploration of Novel Therapeutic Indications and Biological Targets

While direct therapeutic applications of 2-(4-(trifluoromethoxy)phenoxy)acetic acid are not yet established, the broader class of phenoxyacetic acid derivatives has shown a range of biological activities. For instance, these derivatives are known to act as herbicides and have been investigated for other pharmacological effects. farmaciajournal.comnies.go.jp The trifluoromethoxy group is a key feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and cell membrane permeability.

Future research should focus on screening this compound and its analogues against a wide array of biological targets. Given the structural similarities to some anti-inflammatory and anticancer agents, these are logical starting points for investigation. farmaciajournal.comnih.gov For example, some phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors for treating inflammation. nih.gov Furthermore, computational or in silico methods can be employed to predict potential interactions with various proteins, helping to prioritize experimental testing. nih.govunipi.itnih.govresearchgate.net Techniques like reverse docking, which predicts the target of a small molecule, could be particularly valuable. nih.gov

Table 1: Potential Areas for Therapeutic Exploration

| Therapeutic Area | Rationale |

|---|---|

| Anti-inflammatory | Phenoxyacetic acid scaffold is present in some known anti-inflammatory agents. farmaciajournal.comnih.gov |

| Anticancer | Certain phenoxyacetic acid derivatives have been studied for their potential as anticancer agents. farmaciajournal.comnih.gov |

| Metabolic Disorders | The trifluoromethoxy group can improve pharmacokinetic properties, which is beneficial for drugs targeting metabolic diseases. |

| Neurological Disorders | Enhanced blood-brain barrier penetration due to the trifluoromethoxy group could be advantageous for central nervous system targets. |

Advancements in Scalable and Environmentally Benign Synthetic Processes

The traditional synthesis of phenoxyacetic acids often involves the reaction of a phenol (B47542) with a chloroacetic acid salt in a solvent. chemicalbook.comwikipedia.org While effective, these methods can generate significant waste and use hazardous materials. Future research must prioritize the development of scalable and environmentally friendly, or "green," synthetic routes.

One promising approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and often eliminates the need for a solvent. farmaciajournal.com Research into solvent-free and catalyst-free conditions for the synthesis of phenoxyacetic acid derivatives has shown promising results. farmaciajournal.com Additionally, developing methods for recycling solvents and minimizing waste streams will be crucial for industrial-scale production. google.com A key challenge will be to adapt these greener methods to the specific synthesis of this compound, ensuring high yields and purity.

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Refluxing | Well-established, often good yields. google.com | Long reaction times, solvent waste, potential for hazardous byproducts. google.com |

| Microwave-Assisted Synthesis | Rapid, can be solvent-free, energy efficient. farmaciajournal.com | May require specialized equipment, scalability can be a challenge. |

| Catalyst-Free Synthesis | Avoids contamination of the final product with metal catalysts. | May have lower yields or require more forcing conditions. |

Comprehensive Assessment of Long-Term Environmental and Health Implications

The long-term environmental and health impacts of this compound are currently unknown. However, the presence of a trifluoromethyl group and its structural similarity to some phenoxy herbicides raise concerns that warrant thorough investigation. unep.orgoup.com Organofluorine compounds can be persistent in the environment due to the strength of the carbon-fluorine bond. nih.govdtic.milnih.gov

Future research must include comprehensive studies on the environmental fate of this compound, including its biodegradation, potential for bioaccumulation, and ecotoxicity. itrcweb.org The trifluoromethyl group itself is generally resistant to metabolic degradation, though metabolic processes can occur at other positions on the aromatic ring. acs.orgnih.gov Studies on related phenoxyacetic acid herbicides have linked them to certain health risks, including an increased risk of non-Hodgkin lymphoma with long-term exposure. oup.comnih.gov Therefore, a thorough toxicological profile of this compound is essential. This should include assessments of its potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Table 3: Applications of AI and Machine Learning

| Application | Description |

|---|---|

| De Novo Drug Design | Generative AI models can design novel molecules with desired properties. elsevier.com |

| Toxicity Prediction | Machine learning models can predict various types of toxicity, such as hepatotoxicity and neurotoxicity, from the chemical structure. ijpsjournal.commdpi.comacs.org |

| Target Identification | AI can analyze biological data to predict the protein targets of a compound. nih.govunipi.it |

Q & A

Q. Table 1: Comparative Bioactivity of Trifluoromethoxy-Substituted Analogs

| Compound | IC₅₀ (COX-2 Inhibition, μM) | LogP |

|---|---|---|

| This compound | 12.3 ± 1.2 | 2.1 |

| 2-(2-(Trifluoromethoxy)phenoxy)acetic acid | 28.7 ± 3.1 | 2.4 |

| 4-(Trifluoromethoxy)phenylacetic acid | >100 | 1.8 |

Advanced: What mechanistic insights guide the optimization of its enzymatic interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to target enzymes (e.g., ADAM-17). Focus on hydrogen bonding with the acetic acid moiety and hydrophobic interactions with the trifluoromethoxy group.

- SAR Studies: Modify the phenoxy linker length (e.g., ethylene vs. methylene spacers) to assess steric tolerance.

- Kinetic Assays: Measure kcat/KM values under varying substrate concentrations to identify competitive vs. non-competitive inhibition .

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions.

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before transferring to halogenated waste containers.

- Emergency Measures: Immediate rinsing with water for skin/eye contact (15 minutes) and consultation of updated SDS .

Advanced: How can researchers validate metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS.

- Metabolite ID: Use HRMS (Q-TOF) to identify hydroxylation (Phase I) and glucuronidation (Phase II) products.

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|